Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate ester linked to a piperidine ring, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyl group and the tert-butyl carboxylate ester. The 2,5-dimethylphenyl group is then introduced through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The 2,5-dimethylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the piperidine ring or the phenyl group. Examples include:
- Piperidine-1-carboxylates with different alkyl or aryl groups.
- Hydroxypiperidines with varying positions of the hydroxyl group.
Uniqueness
Tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the 2,5-dimethylphenyl group may enhance its stability, lipophilicity, and ability to interact with specific molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C18H27NO3 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-12-6-7-13(2)15(10-12)14-8-9-19(11-16(14)20)17(21)22-18(3,4)5/h6-7,10,14,16,20H,8-9,11H2,1-5H3 |
InChI Key |
IKVHNSIZWWGTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCN(CC2O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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